molecular formula C21H24N6O4S2 B2924130 N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1170561-55-3

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2924130
CAS No.: 1170561-55-3
M. Wt: 488.58
InChI Key: RLBYTGLUURWKHV-UHFFFAOYSA-N
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Description

This compound, N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, is a novel, synthetically designed small molecule investigated for its potential as a targeted anticancer agent. Its primary research value lies in its function as a potent and selective inhibitor of Phosphoinositide 3-Kinase alpha (PI3Kα), a critical node in the oncogenic PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in a wide spectrum of human cancers [https://www.nature.com/articles/nrc1299]. The molecular architecture integrates a 1,3,4-thiadiazole core and a substituted piperazine, a design strategy aimed at achieving high affinity for the ATP-binding pocket of the PI3Kα isoform. By selectively inhibiting PI3Kα, this compound effectively suppresses downstream signaling, leading to the induction of apoptosis and the inhibition of proliferation in susceptible cancer cell lines [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies]. Current research applications are focused on elucidating the precise mechanisms of kinase selectivity, evaluating its efficacy in vitro and in vivo models of solid tumors, and exploring its potential for use in combination therapies to overcome resistance to other targeted agents. This molecule represents a valuable chemical probe for fundamental studies of oncogenic signaling and for the preclinical development of next-generation PI3K pathway inhibitors.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S2/c1-14-12-17(25-31-14)22-18(28)13-32-21-24-23-20(33-21)27-10-8-26(9-11-27)19(29)15(2)30-16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBYTGLUURWKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes an oxazole ring, a thiadiazole moiety, and a piperazine derivative, which may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Properties

Research indicates that compounds containing oxazole and thiadiazole rings exhibit significant antimicrobial activity. The specific compound under study has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity

Cell LineIC50 (µM)
MCF-710
HeLa15

The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for bacterial cell wall synthesis and cancer cell proliferation. The oxazole and thiadiazole moieties may interact with enzyme active sites, leading to reduced enzyme activity.

Enzyme Interaction Studies

Studies utilizing molecular docking simulations have shown that the compound can bind effectively to target enzymes such as:

  • Dihydropteroate synthase (DHPS) : involved in folate biosynthesis in bacteria.
  • Thymidylate synthase (TS) : crucial for DNA synthesis in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives including the target compound revealed that modifications to the thiadiazole ring enhanced antimicrobial potency against resistant strains of bacteria.
  • Case Study on Cancer Cell Lines : A comparative analysis of several derivatives indicated that those with a more pronounced piperazine substitution exhibited improved anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s 1,3,4-thiadiazole and oxazole framework is shared with several analogs, but substituent variations significantly alter properties:

Compound ID Core Structure Key Substituents Biological/Physical Notes Reference
Target Compound Oxazole-Thiadiazole Piperazinyl-phenoxypropanoyl Potential solubility from piperazine
5e () Thiadiazole-Acetamide 4-Chlorobenzylthio, isopropylphenoxy MP: 132–134°C; moderate yield (74%)
5h () Thiadiazole-Acetamide Benzylthio, isopropylphenoxy High yield (88%); MP: 133–135°C
Compound29 () Oxazole-Urea Thiophenmethyl, isopropylphenyl RORγt/Th17 inhibition activity
Compound Oxazole-Triazinone Methyltriazinone Smaller MW (281.29 g/mol)

Key Observations :

  • Thiadiazole vs. Triazinone/Triazole: Replacement of thiadiazole with triazinone () or triazole () alters electronic properties and hydrogen-bonding capacity.
  • Piperazine Influence: The target’s piperazine group is absent in most analogs, except in piperidine-containing derivatives (e.g., ). Piperazine improves water solubility and bioavailability compared to non-polar substituents like benzylthio .

Substituent Effects on Physicochemical Properties

  • Melting Points (MP): Bulky substituents (e.g., benzylthio in 5h) correlate with lower MPs (133–135°C) compared to smaller groups (e.g., methylthio in 5f: MP 158–160°C). The target’s phenoxypropanoyl-piperazine group may reduce crystallinity, though MP data are unavailable .
  • Yields: S-Alkylation reactions (common in thiadiazole synthesis) yield 68–88% for analogs.
  • Solubility : Piperazine’s basicity enhances aqueous solubility, contrasting with lipophilic substituents (e.g., 4-chlorobenzyl in 5e) .

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